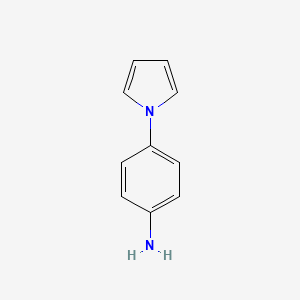
4-(1H-Pyrrol-1-yl)aniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(1H-Pyrrol-1-yl)aniline derivatives and related compounds involves various chemical methods. For instance, copolymers composed of aniline and pyrrole were prepared using chemical oxidation polymerization, adopting different molar ratios to achieve desired characteristics . In another study, a series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines were prepared and evaluated for their ability to inhibit cyclin-dependent kinases, showcasing the compound's potential in medicinal chemistry . Additionally, coordination polymers containing halo-substituted aniline ligands were synthesized using both conventional and sonochemical methods .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been extensively studied. Infrared predissociation spectroscopy coupled with tandem mass spectrometry was used to analyze the molecular structures of aniline(pyrrole)+ and related cluster ions . Crystal structure investigations have revealed coplanarity in some derivatives and significant dihedral angles between pyrrolidine and benzene rings in others . The isomeric properties of chloro-substituted derivatives have been characterized by the planarity of the iminopyrrole structure and the dihedral angles formed by the pyrrole and benzene rings .
Chemical Reactions Analysis
The chemical reactivity of this compound is highlighted in the synthesis of various derivatives and their interactions. For example, the copolymerization of aniline and pyrrole leads to materials with specific electrical conductivities, which can be explained by polymeric structural changes . The biological activity of synthesized pyrimidine derivatives indicates that the compound can participate in reactions leading to potent kinase inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives have been analyzed through various techniques. FT-IR, TGA, and SEM analyses were used to examine the characteristics of synthesized copolymers . The crystal packing and supramolecular features of coordination polymers were studied using geometrical analysis and Hirshfeld surface analysis, revealing the role of weak intermolecular interactions . Quantum mechanical calculations have been performed to establish the structure of an oligomer of aniline and pyrrole, with a correlation found between theory and experiment . Additionally, NMR chemical shifts have been used to analyze substituent-induced chemical shifts, providing insight into the influence of molecular conformation on electronic effects .
Applications De Recherche Scientifique
Chemical Structure and Interaction Analysis
- 4-(1H-Pyrrol-1-yl)aniline derivatives demonstrate interesting chemical properties due to their planar backbone and iminopyrrole structure, as observed in isomeric chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]anilines. These compounds exhibit distinct intermolecular hydrogen bonds and C-H···π interactions, forming centrosymmetric dimers with significant dihedral angles between the pyrrole and benzene rings (Su et al., 2013).
Electrochemical and Biosensor Applications
- Derivatives of this compound, such as thienylpyrrole derivatives, have been utilized in spectroelectrochemical and biosensor applications. They exhibit distinct electrochromic properties and can be used as immobilization matrices for enzymes in biosensing studies. These films show significant optical contrasts and quick response times, indicating their potential in biosensing applications (Ayranci et al., 2015).
Synthetic Applications in Medicinal Chemistry
- The compound has been used in the synthesis of diverse molecular structures, such as 4,5-dihydropyrrolo[1,2-a]quinoxalines. Its reactivity with aldehydes under catalytic conditions indicates its utility in creating structurally diverse compounds, which could have potential medicinal chemistry applications (Li et al., 2013).
Electrochemical and Conductive Polymer Research
- In the field of materials science, this compound is involved in the synthesis of conducting polymers and composites. Its incorporation into polymers like poly(aniline-co-pyrrole) has been studied for enhancing electromagnetic properties, indicating its significance in developing materials with advanced functional properties (Zhu et al., 2012).
Investigation in Organic Electronics
- The compound has also found applications in the field of organic electronics. For instance, its derivatives have been used in the synthesis of fluorescent and electroactive materials, which are pertinent in the development of devices like organic light-emitting diodes (OLEDs) (Vezzu et al., 2010).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be used as a building block in various chemical reactions , suggesting that its targets could be diverse depending on the specific context of its use.
Mode of Action
The mode of action of 4-(1H-Pyrrol-1-yl)aniline is largely dependent on the chemical reactions it is involved in. For instance, in a Cu (II)-catalyzed domino reaction with 2- (1 H -pyrrol-1-yl)anilines and alkylsilyl peroxides, the reaction proceeds through C–C bond cleavage and new C–C and C–N bond formation . This suggests that this compound can participate in bond formation and cleavage, altering the structure of the molecules it interacts with.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its absorption and distribution
Result of Action
Given its role in bond formation and cleavage , it can be inferred that it may cause structural changes at the molecular level.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known to be stable at room temperature , suggesting that temperature could influence its stability and efficacy. Additionally, it is recommended to be stored in a dark place , indicating that light exposure may affect its stability.
Propriétés
IUPAC Name |
4-pyrrol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLHWHRXMZZWGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383679 | |
| Record name | 4-(1H-Pyrrol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52768-17-9 | |
| Record name | 4-(1H-Pyrrol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Pyrrol-1-yl-phenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 4-(1H-Pyrrol-1-yl)aniline be used to modify surfaces for electronic applications?
A1: this compound can be utilized to modify Indium Tin Oxide (ITO) coated surfaces for flexible electronics. [] When reacted with sodium nitrite in an acidic environment, it forms 4-pyrrolylphenyldiazonium, a diazonium salt. This salt can be electrografted onto ITO-coated surfaces, such as flexible poly(ethylene naphthalate) (PEN) substrates, creating a stable aryl multilayer approximately 8 nm thick. This multilayer is linked to the ITO through In-O-C and Sn-O-C bonds. [] This modification facilitates the deposition of adherent conductive films, like silver/polypyrrole nanocomposites, which are important for flexible electronics and sensor applications. []
Q2: Beyond electronics, does this compound interact with any biological targets?
A2: Yes, research indicates that this compound can interact with the HIV-1 integrase (IN) enzyme. [] Specifically, it binds to the core domain of HIV-1 IN. [] While the exact mechanism and implications of this interaction require further investigation, this finding suggests potential avenues for exploring this compound or its derivatives in the context of HIV research.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



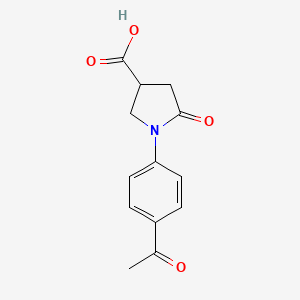
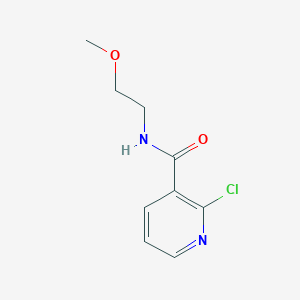
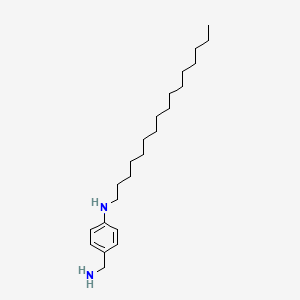






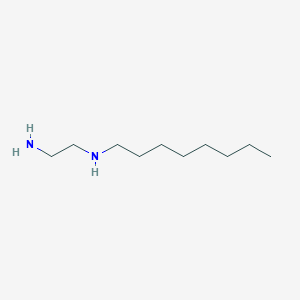


![5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid](/img/structure/B1334582.png)
![5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1334583.png)